Bis((2,2-difluorocyclopropyl)methyl)amine
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Overview
Description
Bis((2,2-difluorocyclopropyl)methyl)amine is an organic compound characterized by the presence of two difluorocyclopropyl groups attached to a central amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis((2,2-difluorocyclopropyl)methyl)amine typically involves the reaction of 2,2-difluorocyclopropanemethanol with an amine source. One common method includes the use of a palladium-catalyzed reaction, which facilitates the formation of the desired product under mild conditions . The reaction conditions often involve the use of solvents such as dichloromethane and the presence of a base like potassium carbonate to neutralize the reaction mixture.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the incorporation of advanced purification techniques such as chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis((2,2-difluorocyclopropyl)methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The difluorocyclopropyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, fluorinated compounds, and substituted cyclopropyl derivatives.
Scientific Research Applications
Bis((2,2-difluorocyclopropyl)methyl)amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Mechanism of Action
The mechanism of action of bis((2,2-difluorocyclopropyl)methyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorocyclopropyl groups can enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on understanding the compound’s effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to bis((2,2-difluorocyclopropyl)methyl)amine include other difluorocyclopropyl derivatives, such as:
- 2,2-Difluorocyclopropanemethanol
- 2-(2,2-Difluorocyclopropyl)naphthalene
- Difluoroalkanes
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of two difluorocyclopropyl groups attached to a central amine. This structural feature imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H11F4N |
---|---|
Molecular Weight |
197.17 g/mol |
IUPAC Name |
1-(2,2-difluorocyclopropyl)-N-[(2,2-difluorocyclopropyl)methyl]methanamine |
InChI |
InChI=1S/C8H11F4N/c9-7(10)1-5(7)3-13-4-6-2-8(6,11)12/h5-6,13H,1-4H2 |
InChI Key |
BAARWOSVWUPGSS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)CNCC2CC2(F)F |
Origin of Product |
United States |
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